2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide is a complex organic compound with the molecular formula C16H12Cl3N3O6 and a molecular weight of 448.65 g/mol . This compound is characterized by its phenyl and acetamide groups, as well as the presence of trichloro and dinitrophenoxy substituents.
Preparation Methods
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Phenyl Acetamide: This can be achieved by reacting phenylamine with acetic anhydride under controlled conditions.
Introduction of the Trichloro Group: The phenyl acetamide is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine.
Attachment of the Dinitrophenoxy Group: Finally, the intermediate product is reacted with 2,4-dinitrophenol in the presence of a suitable catalyst to form the final compound.
Chemical Reactions Analysis
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloro and dinitrophenoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide can be compared with similar compounds such as:
2-phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide: This compound has a similar structure but with a nitroanilino group instead of a dinitrophenoxy group.
N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide: This compound contains a thiadiazinyl group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl3N3O6 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H12Cl3N3O6/c17-16(18,19)15(20-14(23)8-10-4-2-1-3-5-10)28-13-7-6-11(21(24)25)9-12(13)22(26)27/h1-7,9,15H,8H2,(H,20,23) |
InChI Key |
MQZULCAYPYRPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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